molecular formula C23H14O3 B14336401 2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one CAS No. 104332-53-8

2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one

Cat. No.: B14336401
CAS No.: 104332-53-8
M. Wt: 338.4 g/mol
InChI Key: PVKPOYQVNPAKQX-UHFFFAOYSA-N
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Description

2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one is a complex organic compound known for its unique chemical structure and properties It belongs to the class of furobenzopyran derivatives, which are characterized by a fused ring system containing both furan and benzopyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one typically involves a multi-step process. One efficient method is the three-component reaction involving aromatic aldehydes, 4-hydroxycoumarin, and phenacyl pyridinium bromide. This reaction is catalyzed by SiO2 nanoparticles under solvent-free conditions, making it environmentally friendly. The reaction proceeds rapidly with high yields and minimal catalyst loading .

Industrial Production Methods

While specific industrial production methods for 2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one are not extensively documented, the principles of green chemistry and efficient catalysis are likely employed to scale up the synthesis. The use of recyclable catalysts and solvent-free conditions are key considerations in industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diphenyl-4H-furo3,2-cbenzopyran-4-one is unique due to its fused furan and benzopyran rings, which confer distinct chemical and physical properties

Properties

CAS No.

104332-53-8

Molecular Formula

C23H14O3

Molecular Weight

338.4 g/mol

IUPAC Name

2,3-diphenylfuro[3,2-c]chromen-4-one

InChI

InChI=1S/C23H14O3/c24-23-20-19(15-9-3-1-4-10-15)21(16-11-5-2-6-12-16)26-22(20)17-13-7-8-14-18(17)25-23/h1-14H

InChI Key

PVKPOYQVNPAKQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C(=O)OC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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